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Structure, Synthesis, and Reactivity Profile

Executive Summary

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9) is a highly
functionalized aryl boronic acid characterized by a dense substitution pattern.[1] Its utility is
defined by the interplay between the steric bulk of the ortho-methyl group and the electronic
directing effects of the ortho-hydroxyl and para-chloro moieties. Primarily utilized as a
nucleophilic partner in Suzuki-Miyaura cross-coupling, this scaffold serves as a critical
intermediate in the synthesis of NLRP3 inhibitors and other fused bicyclic heteroaryl
therapeutics.

Chemical Identity & Structural Architecture

The molecule features a trisubstituted benzene core where the boronic acid moiety is flanked
by a hydroxyl group and a methyl group. This "ortho-ortho" disubstitution creates a unique
steric and electronic environment that influences both its stability and reactivity.
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Structural Analysis[9][11][12][13]

Steric Hindrance (C6-Methyl): The methyl group at position 6 imposes significant steric
pressure on the boronic acid center. In cross-coupling reactions, this retards the formation of
the tetrahedral boronate "ate" complex, often requiring higher reaction temperatures or
specialized phosphine ligands (e.g., SPhos, XPhos).

Electronic Effects (C2-Hydroxyl): The phenolic hydroxyl group at position 2 acts as a
hydrogen bond donor to the boronic acid oxygens (intramolecular H-bond). This interaction
stabilizes the molecule but can also facilitate protodeboronation (loss of the boron moiety)
under basic conditions if not carefully managed.

Electronic Effects (C4-Chloro): The chlorine atom provides a handle for further
functionalization (e.g., via Buchwald-Hartwig amination) after the boronic acid has been
utilized, allowing for sequential cross-coupling strategies.

Synthesis & Production Workflows

The synthesis of this compound typically proceeds via a Directed Ortho-Metalation (DoM)

strategy or Lithium-Halogen Exchange, utilizing 4-chloro-2-methylphenol as the primary

feedstock.

Protocol: Lithium-Halogen Exchange Route
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This pathway is preferred for high purity and yield, avoiding the regioselectivity issues of direct
electrophilic borylation.

e Precursor Preparation: Bromination of 4-chloro-2-methylphenol yields 2-bromo-4-chloro-6-
methylphenol.

» Protection (Critical): The phenolic proton is acidic and will quench organolithium reagents. It
is protected as a Methoxymethyl (MOM) ether or similar acid-labile group.

» Metalation: The protected bromide is treated with n-Butyllithium (n-BuLi) at cryogenic
temperatures (-78 °C) in THF to generate the aryllithium species.[2]

o Borylation: Trimethyl borate (B(OMe)s) or Triisopropyl borate (B(OiPr)s) is added as the
electrophile.

o Hydrolysis & Deprotection: Acidic workup (HCI) simultaneously cleaves the boronate ester
and the MOM protecting group to yield the free boronic acid.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from feedstock to final product, highlighting the
critical protection step.
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Caption: Step-wise synthesis via halogen-lithium exchange, emphasizing the necessity of
phenol protection to prevent organolithium quenching.

Reactivity Profile: Suzuki-Miyaura Coupling

The primary application of this scaffold is in the construction of biaryl systems via Palladium-
catalyzed cross-coupling. However, the specific structural features require tailored conditions.

The "Ortho Effect" and Transmetalation

In a standard Suzuki cycle, the rate-determining step is often transmetalation.

o Challenge: The 6-methyl group sterically hinders the approach of the Palladium(ll) complex
to the boronate.

» Solution: High-activity catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g.,
XPhos, SPhos) are required. These ligands facilitate oxidative addition and create a pocket
that accommodates the steric bulk during transmetalation.

Mechanism & Self-Validation

The presence of the 2-hydroxy group allows for a "base-assisted” mechanism where the
hydroxyl group (once deprotonated) can coordinate to the boron, increasing the nucleophilicity
of the organic group, or potentially coordinate to the Palladium center, directing the coupling.

Experimental Protocol: Optimized Coupling Condition

Catalyst: Pdz(dba)s (1-2 mol%) + XPhos (2-4 mol%) OR Pd(dppf)Cl2 for robust substrates.

Base: K3sPOa (3.0 equiv) — Anhydrous conditions preferred to minimize protodeboronation.

Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water.

Temperature: 80—100 °C.

Visualization: Steric & Electronic Influence

This diagram maps the mechanistic bottlenecks caused by the substituents.
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Caption: Mechanistic analysis of the Suzuki coupling cycle, identifying the 6-methyl group as
the primary kinetic inhibitor during transmetalation.

Handling, Stability & Storage
Boroxine Equilibrium

Like most aryl boronic acids, this compound exists in equilibrium with its cyclic trimeric
anhydride (boroxine) upon dehydration.

e Observation: NMR spectra may show broadened peaks or multiple sets of signals in dry
solvents (e.g., CDCIs) due to this equilibrium.

» Reversal: Adding a trace of D20 or using a protic solvent (CD3OD) shifts the equilibrium back
to the monomeric boronic acid species, simplifying characterization.

Storage Recommendations

o Temperature: 2—-8 °C (Refrigerated).

e Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative degradation of
the electron-rich phenol ring.

o Container: Tightly sealed to prevent fluctuating hydration states (anhydride vs. acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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